molecular formula C11H11BrN2O3S B2645302 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole CAS No. 723745-19-5

1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole

Cat. No.: B2645302
CAS No.: 723745-19-5
M. Wt: 331.18
InChI Key: AKYRXURVUOZFES-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a sulfonyl group attached to an imidazole ring, with a bromo and methoxy substituent on the phenyl ring. Its molecular structure allows it to participate in diverse chemical reactions, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction controls are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted imidazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting various biological pathways .

Comparison with Similar Compounds

Uniqueness: 1-(4-Bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-(4-bromo-3-methoxyphenyl)sulfonyl-4-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-10(12)11(5-9)17-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYRXURVUOZFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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